An In-depth Technical Guide to the Chemical Properties of 4-Chloro-2,6-dimethoxypyrimidine
An In-depth Technical Guide to the Chemical Properties of 4-Chloro-2,6-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,6-dimethoxypyrimidine is a halogenated pyrimidine derivative that serves as a versatile intermediate in organic synthesis. Its unique structural features, including the reactive chloro group and the electron-donating methoxy groups, make it a valuable building block for the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and agrochemistry. This technical guide provides a comprehensive overview of the core chemical properties of 4-Chloro-2,6-dimethoxypyrimidine, including its physical and spectral characteristics, synthesis and purification protocols, and its reactivity. Furthermore, this guide explores the broader context of pyrimidine derivatives in biological systems by presenting a representative signaling pathway.
Chemical and Physical Properties
4-Chloro-2,6-dimethoxypyrimidine is a white crystalline solid. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₇ClN₂O₂ | [1] |
| Molecular Weight | 174.58 g/mol | [1] |
| CAS Number | 6320-15-6 | [1] |
| IUPAC Name | 4-chloro-2,6-dimethoxypyrimidine | [1] |
| Synonyms | 6-Chloro-2,4-dimethoxypyrimidine | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 103-104 °C | [2] |
| Boiling Point | 280.6 °C | |
| Flash Point | 123.5 °C |
Spectroscopic Data
The structural elucidation of 4-Chloro-2,6-dimethoxypyrimidine is supported by various spectroscopic techniques.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the C5-proton and singlets for the two methoxy groups. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the four unique carbon atoms in the pyrimidine ring and the two methoxy carbons. |
| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands corresponding to C-H, C=N, C=C, and C-O stretching and bending vibrations within the molecule. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom. |
Experimental Protocols
Synthesis of 4-Chloro-2,6-dimethoxypyrimidine
A common method for the synthesis of 4-Chloro-2,6-dimethoxypyrimidine involves the chlorination of a dihydroxypyrimidine precursor. The following is a generalized protocol based on established chemical principles.
Materials:
-
4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (or other suitable tertiary amine)
-
Anhydrous dichloromethane
-
Sodium ethoxide
-
Absolute ethanol
-
1 M Hydrochloric acid
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
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Chlorination of 4,6-dihydroxypyrimidine: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 4,6-dihydroxypyrimidine in anhydrous dichloromethane.
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Add N,N-dimethylaniline to the suspension.
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Cool the mixture in an ice bath and add phosphorus oxychloride dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4,6-dichloropyrimidine.
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Methoxylation of 4,6-dichloropyrimidine: Prepare a solution of sodium ethoxide in absolute ethanol.
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Add the crude 4,6-dichloropyrimidine to the sodium ethoxide solution at room temperature.
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Heat the mixture at reflux for several hours, monitoring the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Add 1 M aqueous HCl and dichloromethane to the residue.
-
Separate the layers and wash the organic phase with saturated aqueous NaCl solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 4-Chloro-2,6-dimethoxypyrimidine.
Purification
The crude 4-Chloro-2,6-dimethoxypyrimidine can be purified by recrystallization from a suitable solvent such as methanol or by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes).[2][3]
Spectroscopic Analysis Workflow
Reactivity and Potential Applications
The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution, making 4-Chloro-2,6-dimethoxypyrimidine a valuable precursor for introducing various functional groups at this position. This reactivity is central to its use in the synthesis of biologically active molecules. The methoxy groups, being electron-donating, activate the pyrimidine ring towards certain electrophilic substitutions, although the primary reactivity is dominated by the chloro substituent.
Derivatives of 4-Chloro-2,6-dimethoxypyrimidine are explored in drug discovery for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5] The pyrimidine scaffold is a well-known pharmacophore present in numerous approved drugs.
Representative Signaling Pathway: Pyrimidine Metabolism in Cancer
While 4-Chloro-2,6-dimethoxypyrimidine is a synthetic intermediate and not directly involved in biological signaling pathways, it is a precursor to compounds that may target such pathways. Pyrimidine metabolism is a fundamental cellular process that is often dysregulated in cancer cells to meet the high demand for nucleotides for DNA and RNA synthesis.[6] A simplified representation of the de novo pyrimidine biosynthesis pathway, a key target in cancer therapy, is shown below.
Safety Information
4-Chloro-2,6-dimethoxypyrimidine is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. benchchem.com [benchchem.com]
- 2. What is 4-Chloro-2,6-diaminopyrimidine?_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
